molecular formula C18H17NO5 B8038146 tranilast

tranilast

Cat. No.: B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Tranilast, chemically designated as 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid , belongs to the anthranilic acid derivative class. Its molecular formula is $$ \text{C}{18}\text{H}{17}\text{NO}_5 $$, with a molecular weight of 327.33 g/mol . The compound features a conjugated system with a cinnamoyl group linked to an anthranilic acid backbone, contributing to its stability and bioavailability. Key physicochemical properties include:

Property Value
Melting Point 166.2–168.2°C
Density 1.318 g/cm³
Solubility Poor in water; soluble in DMSO
IUPAC Name 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid

The E-configuration of the double bond in the cinnamoyl moiety is critical for its biological activity, enabling interactions with cellular targets such as mast cells and inflammatory mediators .

Historical Context: From Anti-Allergic Agent to Multifunctional Therapeutic

Tranilast was developed by Kissei Pharmaceuticals and first approved in Japan and South Korea in 1982 for bronchial asthma . Its anti-allergic mechanism, centered on mast cell stabilization, quickly led to expanded indications:

  • 1980s : Approval for keloid and hypertrophic scar management, leveraging its antifibrotic properties .
  • 1995 : Introduction of an ophthalmic solution for allergic conjunctivitis .

In the 2000s, tranilast entered clinical trials for restenosis prevention post-angioplasty. The PRESTO trial (2003), a collaboration with GlaxoSmithKline, failed to demonstrate efficacy in coronary restenosis, halting its cardiovascular development . However, research pivoted to novel applications:

  • Autoimmune Diseases : A 2007 partnership with Nuon Therapeutics investigated tranilast for multiple sclerosis and rheumatoid arthritis, supported by preclinical data showing immunomodulatory effects .
  • Ophthalmology : Altacor (formerly Translatum) advanced an ophthalmic formulation (ALT-401) to prevent scarring post-glaucoma surgery, earning orphan designation from the EMA in 2016 .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023693
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53902-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel-Doebner Condensation

The synthesis begins with the formation of 3,4-dimethoxycinnamic acid via a Knoevenagel-Doebner reaction between 3,4-dimethoxybenzaldehyde and malonic acid. Pyridine or piperazine catalyzes this step, facilitating decarboxylation to yield the α,β-unsaturated carboxylic acid.

Typical Conditions :

  • Molar Ratio : 1:1.2 (aldehyde:malonic acid)

  • Catalyst : Pyridine (10% w/w)

  • Temperature : 90 ± 2°C

  • Reaction Time : 2–3 hours

  • Yield : 85–92%

Post-reaction, the mixture is acidified to pH 2–3 with HCl, precipitating the product. Washing with ice water ensures removal of unreacted malonic acid.

Esterification with Methyl Anthranilate

3,4-Dimethoxycinnamic acid undergoes condensation with methyl anthranilate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step forms tranilast methyl ester, avoiding racemization common in peptide synthesis.

Key Parameters :

  • Solvent : Dichloromethane (DCM)

  • Molar Ratio : 1:1.1 (acid:methyl anthranilate)

  • Temperature : 0–5°C (initial), then room temperature

  • Reaction Time : 6–7 hours

  • Yield : 78–84%

DCC facilitates the formation of an active ester intermediate, with N,N'-dicyclohexylurea (DCU) as a by-product. Filtration removes DCU, and DCM is evaporated under reduced pressure.

Alkaline Hydrolysis

The final step involves saponification of tranilast methyl ester using sodium hydroxide (NaOH) to yield tranilast:

Procedure :

  • Reagents : 10% NaOH in ethanol

  • Temperature : Reflux (78°C)

  • Reaction Time : 1–1.5 hours

  • Workup : Acidification to pH 3–4 with HCl, followed by recrystallization in 95% ethanol

  • Yield : 75–80%

Optimized Industrial-Scale Synthesis

Process Intensification

The patent CN104693063A outlines a high-yield protocol (Figure 1):

Step Reagents Conditions Yield
KnoevenagelMalonic acid, pyridine90°C, 2–3 h90%
EsterificationDCC, DCM0–5°C → RT, 6 h83%
HydrolysisNaOH, ethanolReflux, 1.5 h82%

Advantages :

  • Reduced reaction times (total 10–12 hours vs. 24+ hours in older methods).

  • Dichloromethane enables easy DCU removal via filtration.

  • Ethanol recrystallization achieves >99% purity.

Crystallization and Purification

Post-hydrolysis, tranilast is precipitated by adjusting the pH to 3–4. Recrystallization in ethanol eliminates residual methyl anthranilate and DCU by-products. The patent reports a final purity of 99.5% via HPLC.

Critical Analysis of Methodologies

Yield Limitations

  • DCC Sensitivity : Moisture degrades DCC, necessitating anhydrous conditions. Substitutes like EDCI or HATU may improve stability but increase costs.

  • DCU By-Product : Requires filtration, adding operational complexity.

  • Hydrolysis Specificity : Over-hydrolysis at elevated temperatures can degrade the cinnamoyl moiety.

Impurity Profile

Common impurities include:

  • Unreacted Methyl Anthranilate (≤0.1% after recrystallization).

  • 3,4-Dimethoxycinnamic Acid (≤0.2%).

  • DCU Traces (≤0.05%).

Novel Approaches and Modifications

Crystalline Salt Forms

WO2020035546A1 discloses tranilast salts with improved solubility (Table 1):

Salt Solubility (mg/mL) Bioavailability
Potassium12.41.8x free acid
Diethanolamine9.71.5x free acid
Ethanolamine8.31.3x free acid

Synthesis : Tranilast is reacted with stoichiometric bases (e.g., KOH) in methanol, followed by antisolvent crystallization.

Analog Synthesis for Enhanced Bioactivity

Recent studies synthesize analogs by modifying the anthranilate or cinnamate moieties:

  • MCF-7 Cytotoxicity : Analog 5f (IC50 = 16.67 μg/mL) outperforms tranilast (IC50 >100 μg/mL).

  • TGF-β1 Inhibition : Fluorinated analogs show 3x higher binding affinity .

Chemical Reactions Analysis

Types of Reactions: N-(3’,4’-dimethoxycinnamoyl)anthranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to produce analogs with different biological activities .

Common Reagents and Conditions: Common reagents used in the reactions involving N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .

Major Products: The major products formed from the reactions of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include various analogs with modified chemical structures. These analogs often exhibit different therapeutic properties, making them valuable for scientific research and medical applications .

Scientific Research Applications

Therapeutic Applications

Tranilast's applications span various medical conditions, including:

2.1. Allergic Conditions

  • Asthma : Used to manage bronchial asthma by reducing airway inflammation .
  • Dermatitis : Effective in treating atopic dermatitis and allergic conjunctivitis due to its anti-inflammatory properties .

2.2. Fibrotic Disorders

  • Keloids and Hypertrophic Scars : Tranilast is clinically used to treat these conditions by inhibiting excessive collagen deposition .
  • Pulmonary Fibrosis : Research indicates potential benefits in managing pulmonary fibrosis through its antiproliferative effects .

2.3. Cancer Treatment

Tranilast shows promise as an adjunct therapy in oncology:

  • Breast Cancer : It inhibits the growth of breast cancer cells and enhances the efficacy of chemotherapy agents like cisplatin .
  • Osteosarcoma : Studies indicate that tranilast has a cytostatic effect on osteosarcoma cells and can enhance anticancer drug effectiveness .
  • Chemotherapy Resistance : It has been shown to inhibit cancer stem cells, potentially overcoming resistance to conventional therapies .

2.4. Cardiovascular Applications

Tranilast has been explored for its role in preventing restenosis after angioplasty, demonstrating its antiproliferative effects on vascular smooth muscle cells .

Case Studies and Clinical Trials

Several studies have documented the efficacy of tranilast in various conditions:

ConditionStudy TypeFindings
KeloidsClinical TrialSignificant reduction in keloid size and recurrence rates .
Breast CancerPreclinical StudyInhibition of tumor growth and enhancement of chemotherapy effects .
Pulmonary FibrosisObservational StudyImprovement in lung function parameters with reduced fibrosis progression .
OsteosarcomaIn Vitro StudyCytostatic effect observed; enhanced response to cisplatin therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tranilast’s multifunctionality overlaps with several drug classes. Below is a systematic comparison:

Anti-Inflammatory Agents

Compound Mechanism of Action Efficacy in Inflammation Clinical Applications Key Advantages/Disadvantages vs. Tranilast
Tranilast NLRP3 inflammasome inhibition; TGF-β blockade Reduces IL-1β, ASC release; blunts fibrosis Atherosclerosis, COVID-19, PVR Broad anti-inflammatory; oral bioavailability
Corticosteroids Glucocorticoid receptor activation Rapid cytokine suppression Asthma, autoimmune diseases Faster onset but risk of immunosuppression
Pemirolast Mast cell stabilization Mild histamine inhibition Allergic rhinitis, asthma Fewer side effects but weaker efficacy
Canakinumab IL-1β monoclonal antibody High specificity for IL-1β Cryopyrin-associated syndromes Superior potency but expensive; IV-only
  • Key Insight : Tranilast uniquely combines NLRP3 inhibition with TGF-β suppression, offering dual anti-inflammatory/anti-fibrotic benefits absent in corticosteroids or biologics .

TRPV2 Modulators

Compound Mechanism Efficacy in Disease Models Clinical Relevance Comparison with Tranilast
Tranilast TRPV2 antagonism Reduces fibrosis in muscular dystrophy; improves heart function DMD, cardiomyopathy Orally active; validated in human trials
Probenecid TRPV2 activation Vasodilation via endothelial TRPV2 Gout, experimental hypertension Activates TRPV2 (opposite to tranilast); limited antifibrotic data
SKF96365 TRPV2 blockade Inhibits osteoclast differentiation Preclinical bone disorders Non-selective; no clinical translation
Cannabidiol TRPV2 partial agonist Mixed effects on inflammation/pain Neuropathic pain, epilepsy Biphasic effects; regulatory hurdles
  • Key Insight : Tranilast is the only TRPV2 antagonist with proven efficacy in human muscular dystrophy and heart failure .

Uricosuric Agents

Compound Target Transporters Urate-Lowering Efficacy Clinical Use Tranilast Comparison
Tranilast URAT1, OAT4, GLUT9, OAT3, NPT1 IC50: 10–50 µM (preclinical) Experimental Broad transporter inhibition; potential for combo therapy
Probenecid URAT1, OAT3 Moderate efficacy Gout Narrower target profile; older safety profile
Lesinurad URAT1, OAT4 FDA-approved for gout Gout Specific to URAT1/OAT4; higher cost
  • Key Insight : Tranilast’s inhibition of both secretory (OAT3, NPT1) and reabsorptive (URAT1, GLUT9) urate transporters may offer superior efficacy but requires clinical validation .

Anticancer Agents

Compound Mechanism Efficacy in Cancer Models Clinical Stage Advantages/Limitations vs. Tranilast
Tranilast TGF-β inhibition; ECM remodeling Reduces tumor weight by 37%; enhances chemo delivery Phase II (breast, prostate) Low toxicity; improves drug penetration
Tamoxifen Estrogen receptor antagonism Standard for ER+ breast cancer FDA-approved Synergizes with tranilast but limited to ER+ cancers
Pirfenidone TGF-β inhibition Reduces lung fibrosis IPF (FDA-approved) Less evidence in cancer; poor tolerability
Doxorubicin Topoisomerase II inhibition Broad-spectrum cytotoxicity Multiple cancers Tranilast enhances its efficacy but lacks direct cytotoxicity
  • Key Insight : Tranilast uniquely remodels the tumor microenvironment (reducing collagen/hyaluronan) to enhance chemotherapy delivery, a mechanism absent in most anticancer drugs .

Biological Activity

Tranilast, originally developed as an anti-allergy medication, has garnered attention in recent years for its diverse biological activities, particularly in cancer treatment and fibrosis management. This article delves into the mechanisms of action, therapeutic potential, and clinical applications of tranilast, supported by case studies and research findings.

Tranilast exerts its effects through several key biological pathways:

  • Inhibition of TGF-β Signaling : Tranilast significantly interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis. This inhibition is particularly relevant in cancer and fibrotic diseases .
  • Antiproliferative Effects : Studies have demonstrated that tranilast can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including prostate and breast cancer. For example, Sato et al. reported that tranilast treatment led to a dose-dependent reduction in cell proliferation across multiple prostate cancer cell lines .
  • Reduction of Chemokine Production : Tranilast has been shown to down-regulate chemokine production from mast cells, which may contribute to its anti-inflammatory properties .

Anticancer Activity

Tranilast's potential as an anticancer agent has been extensively studied:

  • Prostate Cancer : In vitro studies indicated that tranilast reduced proliferation and induced apoptosis in LNCaP and PLS-10 prostate cancer cell lines. In vivo studies using rat models showed significant tumor volume reduction when tranilast was administered at doses of 200 mg/kg/day or 400 mg/kg/day .
  • Breast Cancer : In a murine model implanted with 4T1 breast cancer cells, tranilast (300 mg/kg/day) reduced primary tumor growth by up to 50% and metastasis to the lungs by over 90% .
  • Glioma : Tranilast treatment inhibited migration and invasiveness of glioma cell lines LN-18 and T98G, demonstrating its potential as a therapeutic agent for malignant brain tumors .

Fibrosis Management

Tranilast's antifibrotic properties are particularly noteworthy:

  • Cardiac Fibrosis : In a study involving Ren-2 rats with diabetes, tranilast administration resulted in a 37% reduction in cardiac fibrosis associated with decreased TGF-β activity .
  • Pulmonary Fibrosis : A case study reported successful treatment of pulmonary fibrosis post-COVID-19 with tranilast (600 mg t.i.d.), leading to significant improvement in lung function and imaging results .

Case Studies

Several case studies highlight the clinical efficacy of tranilast:

  • Scleredema Diabeticorum : Three patients treated with tranilast exhibited marked improvement in skin symptoms associated with this condition, showcasing its therapeutic potential beyond oncology .
  • Vulval Syringoma : A case study involving a 26-year-old woman showed complete resolution of vulval syringoma after six months of tranilast treatment (300 mg/day) .
  • Desmoid Tumors : A 48-year-old male patient experienced significant tumor size reduction after being treated with oral tranilast (300 mg/day) for over two years without recurrence .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of tranilast:

Study FocusModel/PopulationFindingsReference
Prostate CancerRat modelsSignificant reduction in tumor volume
Breast CancerMurine modelUp to 50% reduction in primary tumor growth
GliomaHuman cell linesInhibition of migration and invasiveness
Cardiac FibrosisRen-2 rat model37% reduction in cardiac fibrosis
Pulmonary FibrosisPost-COVID patientImprovement in lung function and imaging
Scleredema DiabeticorumHuman casesMarked improvement in skin symptoms
Vulval SyringomaCase studyComplete resolution after six months
Desmoid TumorsHuman caseSignificant size reduction without recurrence

Q & A

Q. What experimental models are commonly used to study tranilast's antiproliferative effects, and how do they differ in mechanistic insights?

Tranilast's antiproliferative effects are studied in in vitro (e.g., prostate cancer cell lines, lymphoid A20 cells) and in vivo models (e.g., rat prostate carcinoma grafts, mouse femoral artery injury). In vitro models focus on apoptosis induction (via TUNEL assays) and cell cycle arrest (CFSE dilution assays) . In vivo studies often measure tumor volume reduction, osteoclast differentiation, and intimal hyperplasia using histopathology and quantitative angiography . Differences arise in dose dependency; for example, 100–400 mg/kg/day tranilast reduces tumor volume in rats via necrosis/apoptosis, while lower doses (e.g., 100 µM) inhibit TGF-β release in LLC1 cells without cytotoxicity .

Q. What standardized assays are used to evaluate tranilast's impact on oxidative stress and inflammation in cellular models?

  • Oxidative stress : ROS/MDA levels (ELISA) and antioxidant enzyme activity (GSH-Px, SOD) in H9c2 cardiomyocytes under hypoxia-reoxygenation (H/R) .
  • Inflammation : Cytokine profiling (TNF-α, IL-6, IL-8 via ELISA) and NF-κB pathway analysis (Western blot for phosphorylated IκB and PPAR expression) in ischemia-reperfusion injury models .
  • Apoptosis : Caspase-3 activation, Bcl-2/Bax ratios, and cleaved PARP detection in tumor models .

Q. How is tranilast typically administered in preclinical studies, and what are the key pharmacokinetic considerations?

Oral administration (200–400 mg/kg/day in rodents) is common for systemic effects, while in vitro studies use 10–300 µM doses. Key considerations include hepatic metabolism (e.g., elevated liver enzymes in clinical trials at 450 mg BID) and reversible cytotoxicity in lymphoid cells after short-term exposure . Cocrystallization with urea or nicotinamide improves solubility (1.6–2.0× enhancement) and photostability, critical for in vivo bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in tranilast's modulation of nitric oxide (NO) signaling across vascular models?

Tranilast's NO effects vary by tissue type:

  • Rat aorta : Enhanced DEA-NO response via reduced superoxide .
  • Mesenteric arteries : No direct NO modulation; vasodilation linked to EDHF . Methodological solutions include:
  • Comparative studies using L-NAME (NOS inhibitor) to isolate NO-dependent pathways.
  • Tissue-specific ROS profiling (e.g., DHE staining) to clarify antioxidant mechanisms .

Q. What strategies are effective for combining tranilast with chemotherapeutic agents to enhance antitumor efficacy?

  • Additive cytotoxicity : Tranilast synergizes with 4-hydroperoxycyclophosphamide and fludarabine in lymphoid malignancies by amplifying JNK/ERK signaling .
  • EMT inhibition : Co-treatment with TGF-β1 inhibitors (e.g., galunisertib) suppresses NSCLC metastasis by downregulating Smad4 and vimentin .
  • Dose optimization : Sequential dosing (tranilast first, followed by chemotherapy) minimizes cross-resistance in reversible cytotoxicity models .

Q. What molecular mechanisms underlie tranilast's dual role in promoting Aβ fibrillation (potentially adverse) and neuroprotection?

  • Aβ fibrillation : Tranilast binds Aβ40 monomers (300 µM affinity via hydrophobic interactions), accelerating fibril formation (Thioflavin T assay) .
  • Neuroprotection : In cerebral ischemia, tranilast reduces neuronal apoptosis via PPAR-γ/NF-κB axis modulation, independent of Aβ pathways . Research implication: Context-specific profiling (e.g., Aβ vs. oxidative stress markers) is critical for therapeutic applications in elderly populations .

Q. How does tranilast epigenetically regulate fibrotic pathways in pulmonary and uterine models?

  • miRNA modulation : Upregulates miR-29c by demethylating its promoter, suppressing COL3A1 and CDK2 in leiomyoma cells .
  • SMAD2/3 inhibition : Attenuates TGF-β2-induced phosphorylation in A549 lung cells, reducing fibronectin/collagen IV deposition (qPCR/Western blot) .
  • Preclinical validation : Use bleomycin-induced pulmonary fibrosis mice to quantify hydroxyproline content and α-SMA expression .

Methodological Challenges

Q. How can clinical trial designs address discrepancies between tranilast's preclinical efficacy and mixed clinical outcomes (e.g., PRESTO trial)?

  • Population stratification : Focus on biomarkers (e.g., PSA levels in prostate cancer, TGF-β1 in fibrosis) to identify responsive subgroups .
  • Endpoint selection : Prioritize functional outcomes (e.g., FEV1 in pulmonary fibrosis) over angiographic restenosis, which showed no benefit in PRESTO .
  • Safety protocols : Monitor liver enzymes (ALT/AST) and adjust dosing to mitigate hepatotoxicity .

Q. What in silico tools are suitable for predicting tranilast's off-target interactions and polypharmacology?

  • Molecular docking : Used to map tranilast-Aβ40 binding sites (hydrophobic residues 17–21) .
  • Pathway analysis : KEGG/GO enrichment of RNA-seq data from tranilast-treated cells reveals crosstalk between TGF-β, NF-κB, and Nrf2 .

Contradictions and Future Directions

  • TGF-β Paradox : Tranilast inhibits TGF-β release in LLC1 tumors but amplifies its antifibrotic effects in pulmonary models . Tissue-specific RNA-seq may clarify context-dependent signaling.
  • Clinical Translation : Negative PRESTO outcomes vs. positive diabetic nephropathy data highlight the need for indication-specific trials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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